ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate

Description

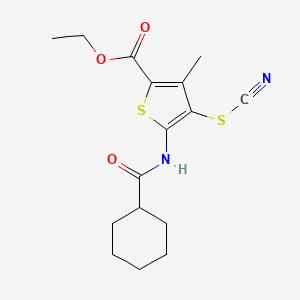

Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a cyanosulfanyl group at position 4, a cyclohexaneamido substituent at position 5, and a methyl group at position 2. The ethyl ester at position 2 enhances solubility in organic solvents, making it suitable for pharmaceutical and agrochemical applications .

The cyanosulfanyl moiety may contribute to electronic effects, altering reactivity and stability compared to other sulfur-containing substituents.

Properties

IUPAC Name |

ethyl 5-(cyclohexanecarbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S2/c1-3-21-16(20)13-10(2)12(22-9-17)15(23-13)18-14(19)11-7-5-4-6-8-11/h11H,3-8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWOGUGJLKUOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)SC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article will explore the compound's biological activity, including its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₄H₁₈N₂O₂S₂

- Molecular Weight : 306.43 g/mol

The structure features a thiophene ring, which is known for its role in various biological activities, including antibacterial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of thiophene derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Research indicates that compounds with similar structures can cause cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates in cancer cells such as Huh7 and MCF7 .

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. This compound exhibits promising activity against various bacterial strains.

- Efficacy : In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Study 1: Anticancer Efficacy

A study conducted on a series of thiophene-based compounds demonstrated that those with structural similarities to this compound exhibited IC50 values ranging from 0.7 to 10.1 µM against liver cancer cell lines (Huh7) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Huh7 | 0.7 |

| Compound B | HCT116 | 3.6 |

| Ethyl Derivative | MCF7 | 10.1 |

This indicates that modifications to the thiophene structure can significantly enhance anticancer activity.

Study 2: Antimicrobial Screening

In another investigation, this compound was tested against a panel of microbial strains. The results indicated effective inhibition at concentrations as low as 50 µg/mL for certain pathogens, demonstrating its potential as an antimicrobial agent.

| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The following table compares key structural features and molecular properties of the target compound with its analogs:

Key Observations:

- Substituent Effects: The cyclohexaneamido group in the target compound confers higher lipophilicity compared to the furan-2-amido analog, which may enhance membrane permeability but reduce aqueous solubility . Thiocyanate (-SCN) and cyanosulfanyl (-SCN) groups exhibit similar electronic profiles, but steric differences arise from adjacent substituents. Acetamido and methylsulfonyl groups (e.g., in and ) are smaller and less sterically demanding, favoring synthetic accessibility .

- Molecular Weight Trends:

Structural and Crystallographic Insights

- Crystal Packing and Conformation: Thiophene derivatives often exhibit non-planar ring puckering, as described by Cremer and Pople coordinates (). The cyclohexaneamido group in the target compound may induce torsional strain, affecting crystal packing and intermolecular interactions . Diethyl dicarboxylate analogs () show planar thiophene rings stabilized by intramolecular hydrogen bonding, a feature critical for crystallographic refinement using SHELX software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.